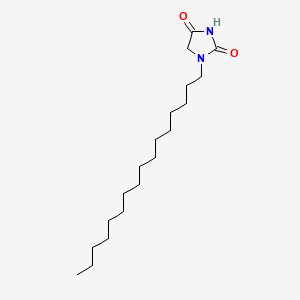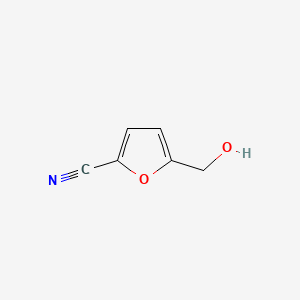
5-Thiocyanatothiazol-2-amine
Vue d'ensemble
Description
5-Thiocyanatothiazol-2-amine is a chemical compound with the molecular formula C4H3N3S2 and a molecular weight of 157.22 . It is typically stored at room temperature in a dark place .
Molecular Structure Analysis
The InChI code for 5-Thiocyanatothiazol-2-amine is 1S/C4H3N3S2/c5-2-8-3-1-7-4(6)9-3/h1H, (H2,6,7) and the InChI key is HUMARXMRTXDPPK-UHFFFAOYSA-N . This indicates the connectivity and stereochemical configuration of the molecule.Physical And Chemical Properties Analysis
5-Thiocyanatothiazol-2-amine is a solid at room temperature . It has a molecular weight of 157.22 g/mol. The compound has a high GI absorption and is not a substrate for P-gp or an inhibitor for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Applications De Recherche Scientifique
Medicinal Chemistry
5-Thiocyanatothiazol-2-amine: is a compound of interest in medicinal chemistry due to its thiazole core, a common motif in drug design . Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and antitumor properties. This compound could serve as a precursor in synthesizing novel therapeutic agents.
Materials Science
In materials science, 5-Thiocyanatothiazol-2-amine can contribute to the development of polymers, catalysts, and sensors . Its unique electronic and optical properties make it suitable for applications in organic electronics and photovoltaics.
Environmental Science
The compound’s potential in environmental science is linked to its role in the synthesis of environmentally friendly materials. It could be used in the development of non-toxic coatings or materials for environmental remediation .
Biochemistry
5-Thiocyanatothiazol-2-amine: may play a role in biochemistry research, particularly in the study of enzyme reactions and metabolic pathways. Its thiazole ring is structurally similar to vitamin B1 (thiamine), which is essential in various biochemical processes .
Pharmacology
Pharmacologically, 5-Thiocyanatothiazol-2-amine could be explored for its efficacy as a pharmacophore in drug discovery. Its structural features might interact with biological targets to modulate their activity .
Organic Chemistry
This compound is valuable in organic chemistry for constructing complex molecules. Its reactivity could be harnessed in various organic synthesis methods, potentially leading to new reactions and synthetic pathways .
Analytical Chemistry
In analytical chemistry, 5-Thiocyanatothiazol-2-amine could be used as a reagent or a standard in the quantification of other substances. Its well-defined structure and properties allow for precise measurements and calibrations .
Agricultural Science
The application of 5-Thiocyanatothiazol-2-amine in agricultural science could involve its use as a component in pesticides or fertilizers, given its potential biological activity. Research could explore its effects on crop yield and protection against pests .
Safety And Hazards
Propriétés
IUPAC Name |
(2-amino-1,3-thiazol-5-yl) thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3S2/c5-2-8-3-1-7-4(6)9-3/h1H,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMARXMRTXDPPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)SC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389342 | |
| Record name | 5-thiocyanatothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Thiocyanatothiazol-2-amine | |
CAS RN |
23056-10-2 | |
| Record name | 5-thiocyanatothiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2-amino-1,3-thiazol-5-yl)sulfanyl]formonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














